molecular formula C5H9ClO B8283227 Allyl 1-chloroethyl ether

Allyl 1-chloroethyl ether

Cat. No.: B8283227
M. Wt: 120.58 g/mol
InChI Key: UKMOPICZRKKESJ-UHFFFAOYSA-N
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Description

Allyl 1-chloroethyl ether (CAS: Not explicitly provided in evidence; structurally inferred) is an organochlorine compound with the formula C₅H₉ClO, featuring an allyl group (-CH₂CH=CH₂) bonded to a 1-chloroethyl ether moiety. This compound is characterized by its dual functional groups: the ether linkage and the reactive chlorine atom, which confer unique reactivity in organic synthesis and polymerization.

Properties

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

3-(1-chloroethoxy)prop-1-ene

InChI

InChI=1S/C5H9ClO/c1-3-4-7-5(2)6/h3,5H,1,4H2,2H3

InChI Key

UKMOPICZRKKESJ-UHFFFAOYSA-N

Canonical SMILES

CC(OCC=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following section compares Allyl 1-chloroethyl ether with four structurally or functionally related compounds: Allyl ethyl ether , Allyl p-chlorophenyl ether , Allyl-glycidyl ether , and Allyl vinyl ether . Key differences in molecular structure, reactivity, and applications are highlighted.

Structural and Thermodynamic Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound C₅H₉ClO 120.58 -Cl on ethyl group Electron-withdrawing Cl enhances polarity; potential for nucleophilic substitution .
Allyl ethyl ether C₅H₁₀O 86.13 -OCH₂CH₃ Lower polarity; higher volatility due to lack of electronegative substituents .
Allyl p-chlorophenyl ether C₉H₉ClO 168.62 -Cl on phenyl ring Aromatic stabilization; Cl directs electrophilic substitution reactions .
Allyl-glycidyl ether C₆H₁₀O₂ 114.14 Epoxide group High reactivity in ring-opening polymerization; used in epoxy resins .
Allyl vinyl ether C₅H₈O 84.12 Vinyl ether linkage Susceptible to cycloaddition reactions; used in Diels-Alder chemistry .

Key Insights :

  • Allyl p-chlorophenyl ether exhibits aromatic conjugation, reducing reactivity in radical reactions compared to aliphatic chloroethers .
Reactivity in Polymerization and Radical Reactions
Compound Bond Dissociation Energy (BDE) ΔrG (kcal/mol) Reactivity in HAT⁴ Polymerization Efficiency
This compound Estimated: ~85 kcal/mol Not reported Moderate Likely lower due to Cl steric effects .
Allyl ethyl ether ~89 kcal/mol -21.55 Low Poor; minimal radical stabilization .
Allyl ether monomers ~82 kcal/mol -26.61 High High; yields >70% in radical polymerization .
Allyl-glycidyl ether Not applicable - Epoxide-specific High; 73% conversion in epoxidation .

Key Insights :

  • Allyl ethers generally exhibit lower BDE and more negative ΔrG than non-ether allyl compounds, favoring hydrogen abstraction (HAT) and radical polymerization .
  • The chlorine in this compound may sterically hinder polymerization compared to unsubstituted allyl ethers, but its electron-withdrawing nature could stabilize transition states in substitution reactions .
Catalytic Epoxidation and By-Product Profiles
Compound Catalyst Used Conversion Rate Primary By-Products
This compound Not studied N/A Likely chlorinated epoxides
Allyl-glycidyl ether Ti-SBA-15 73% Bis(allyl) ether, allyl-glycidyl ether .
Allyl alcohol Cu(II)/Si-MCM-41 68% Glycerol, acrolein .

Key Insights :

  • Chloro-substituted ethers like this compound may generate chlorinated epoxides, which are less common in non-halogenated systems .
  • Allyl-glycidyl ether’s high conversion rate highlights the efficiency of Ti-based catalysts in epoxidation .

Key Insights :

  • This compound’s niche applications likely stem from its dual functionality, enabling use in crosslinking reactions or as a monomer in flame-retardant polymers .

Q & A

Q. What are the optimal synthetic routes for Allyl 1-chloroethyl ether, and how can reaction efficiency be quantified?

A common method involves the Williamson ether synthesis, where allyl alcohol reacts with 1-chloroethyl bromide in the presence of a base like sodium hydride. Catalytic systems such as RhCl(PPh₃)₃ or palladium complexes (e.g., Pd(0)(TFP)₂) can enhance selectivity and yield . Efficiency is quantified via gas chromatography (GC) or nuclear magnetic resonance (NMR) to measure product purity (>90% yields reported in analogous allyl ether syntheses) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm ether linkage and allyl/chloroethyl moieties (e.g., δ 3.5–4.5 ppm for ether protons).
  • GC-MS : For purity assessment and detection of byproducts (e.g., unreacted allyl alcohol).
  • Elemental analysis : To verify stoichiometric ratios of C, H, and Cl .

Q. What solubility and stability considerations are critical for handling this compound?

Allyl ethers are typically hydrophobic and miscible in organic solvents (e.g., ether, chloroform, acetone) but insoluble in water. Stability is influenced by temperature and light exposure; storage under inert atmospheres (N₂/Ar) at 4°C is recommended to prevent decomposition or unintended radical reactions .

Q. What safety protocols are essential for laboratory handling of this compound?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to volatility and potential respiratory irritancy.
  • Avoid contact with strong oxidizers or bases to prevent exothermic decomposition.
  • Emergency procedures should include neutralization with dilute acid and disposal via halogenated waste streams .

Advanced Research Questions

Q. What mechanistic insights explain the palladium-catalyzed reactions of this compound?

Density functional theory (DFT) studies suggest a two-step pathway:

Van der Waals complex formation between Pd(0) and the allyl ether, stabilized by π-allyl interactions (ΔH = –37.0 kJ/mol).

Oxidative addition of the chloroethyl group to Pd, with entropic penalties (–TΔS ≈ +45 kJ/mol) limiting low-concentration reactivity .
Contradictions in catalytic efficiency (Pd vs. Rh) arise from ligand effects and solvent polarity .

Q. How can electrochemical methods resolve intermediates in this compound cyclization?

A modified spectroelectrochemical setup with Ag electrodes enables in situ detection of radical intermediates via electron paramagnetic resonance (EPR). Coupled with cyclic voltammetry, this method identifies transient species (e.g., allyl radicals) during reductive cyclization, validated by DFT-calculated redox potentials .

Q. What strategies mitigate side reactions during this compound synthesis?

  • Temperature control : Heating above 60°C promotes Claisen rearrangements or polymerization.
  • Catalyst tuning : RhCl(PPh₃)₃ minimizes β-hydride elimination compared to PdCl₂.
  • Additives : Diazabicyclo[2.2.2]octane (DABCO) suppresses acid-catalyzed degradation .

Q. How do computational models address contradictions in catalytic activity data?

Molecular dynamics simulations reveal solvent-dependent ligand dissociation rates for Pd and Rh catalysts. For example, polar solvents stabilize Pd-allyl intermediates but destabilize Rh complexes due to solvation entropy. This explains divergent yields (Pd: 70–80%; Rh: >90%) in THF vs. ethanol .

Key Challenges and Future Directions

  • Scaling synthesis : Batch reactor optimization is needed to maintain selectivity at >1 mol scales .
  • Environmental impact : Bio-based solvents (e.g., limonene) could replace petroleum-derived media .
  • Advanced applications : Functionalization for polymer precursors (e.g., epoxy resins) requires tailored reaction engineering .

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